N-[(E)-(dimethylamino)methylidene]thiourea
Overview
Description
N-[(E)-(dimethylamino)methylidene]thiourea is an organic compound with the molecular formula C4H9N3S. It is a derivative of thiourea, characterized by the presence of a dimethylamino group attached to the carbon atom of the thiourea moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(E)-(dimethylamino)methylidene]thiourea can be synthesized through a condensation reaction between dimethylamine and thiourea. The reaction typically involves the following steps:
Condensation Reaction: Dimethylamine reacts with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(dimethylamino)methylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-[(E)-(dimethylamino)methylidene]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-(dimethylamino)methylidene]thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of ribonucleoside-diphosphate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of N-[(E)-(dimethylamino)methylidene]thiourea.
N,N’-Dimethylthiourea: A similar compound with two methyl groups attached to the nitrogen atoms of thiourea.
N,N’-Diethylthiourea: Another derivative with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-dimethylaminomethylidenethiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-7(2)3-6-4(5)8/h3H,1-2H3,(H2,5,8)/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKAJRZGTZKKB-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262077 | |
Record name | [N(E)]-N-[(Dimethylamino)methylene]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943653-32-5, 83490-20-4 | |
Record name | [N(E)]-N-[(Dimethylamino)methylene]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943653-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [N(E)]-N-[(Dimethylamino)methylene]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(E)-(dimethylamino)methylidene]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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